4-chloro-N-(3-methylbutan-2-yl)aniline
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Overview
Description
4-chloro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16ClN. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 3-methylbutan-2-yl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methylbutan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor activity by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,3-dimethylbutan-2-yl)aniline
- 4-chloro-N-(1-methylcyclohexyl)aniline
- 4-chloro-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
4-chloro-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylbutan-2-yl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. This uniqueness makes it a valuable compound in the synthesis of sterically hindered amines and other complex organic molecules .
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-chloro-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-10(12)5-7-11/h4-9,13H,1-3H3 |
InChI Key |
PWNCDEYFOBPDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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